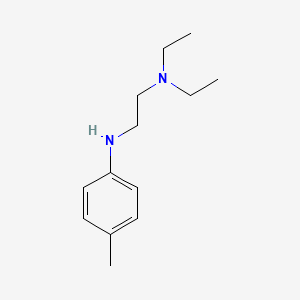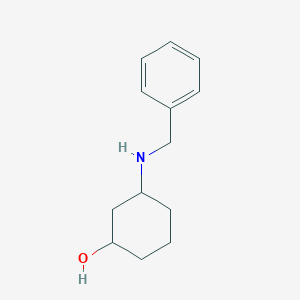![molecular formula C14H17NO3 B12111015 (1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound belongs to the class of azabicyclo compounds, characterized by a bicyclic ring system containing nitrogen atoms.
- Its systematic name indicates the stereochemistry of the substituents: (1R,2S,3S,5S) refers to the absolute configuration of the chiral centers.
- The benzoate group is attached to the 2-position of the bicyclic ring.
Preparation Methods
Synthetic Routes::
Diastereoselective Synthesis:
Benzoate Formation:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The diol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The ketone or aldehyde can be reduced back to the diol.
Substitution: The benzoate group can be substituted with other functional groups (e.g., halogens, alkyl groups).
Reduction: Chiral reducing agents (e.g., lithium aluminum hydride, borane) are used for diastereoselective reduction.
Benzoate Formation: Benzoic acid or benzoyl chloride, along with acid catalysts (e.g., sulfuric acid).
- The major product is the diastereomerically pure diol with the benzoate group attached.
Scientific Research Applications
Chemistry: Used as a model compound for studying stereochemistry and diastereoselective reactions.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its synthesis contributes to the development of new methodologies.
Comparison with Similar Compounds
Uniqueness: The combination of the bicyclic ring system, stereochemistry, and benzoate group makes this compound unique.
Similar Compounds: Other azabicyclo compounds, such as tropanes or piperidines, share some structural features but lack the specific stereochemistry and benzoate group.
Properties
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUJYNZOZXKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
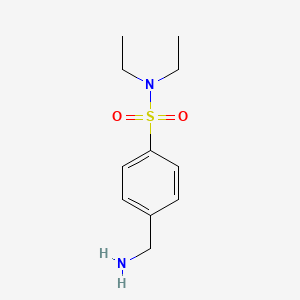

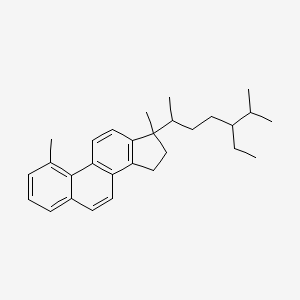
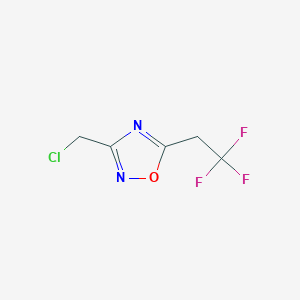
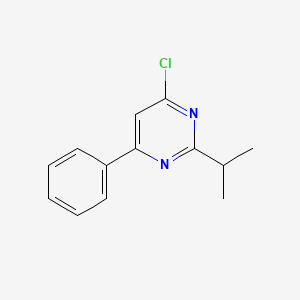
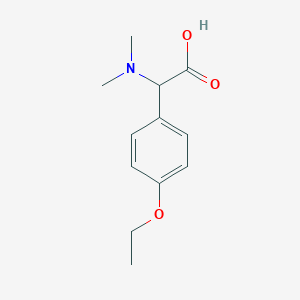


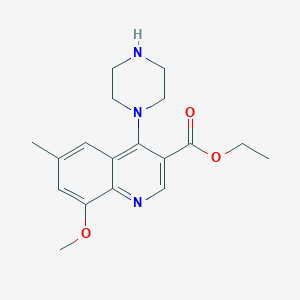
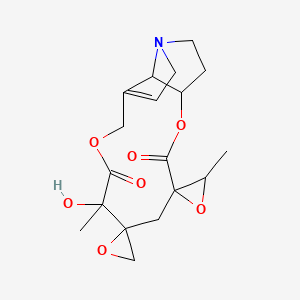

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
